AF 568 carboxylic acid
Description
This compound is a dipotassium salt featuring a highly complex pentacyclic core structure. Its key structural elements include:
- Pentacyclic backbone: A fused polycyclic system with two oxygen atoms (2-oxa) and two nitrogen atoms (6,20-diaza) integrated into the ring framework.
- Substituents: A 2,5-dicarboxyphenyl group, tetramethyl substitutions at positions 7 and 19, and two sulfonate groups (one as a sulfonatomethyl side chain).
Synthesis typically involves multi-step reactions, including cyclization, sulfonation, and carboxylation, followed by potassium salt formation. Its primary applications are in materials science (e.g., as a ligand for luminescent metal complexes) and biomedical research (e.g., as a chelating agent for diagnostic imaging) .
Properties
Molecular Formula |
C33H28K2N2O11S2 |
|---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C33H30N2O11S2.2K/c1-32(2)12-17(14-47(40,41)42)20-8-23-27(10-25(20)34-32)46-28-11-26-21(18(15-48(43,44)45)13-33(3,4)35-26)9-24(28)29(23)22-7-16(30(36)37)5-6-19(22)31(38)39;;/h5-13,34H,14-15H2,1-4H3,(H,36,37)(H,38,39)(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI Key |
ULPHFJDFCQUIAD-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate involves multiple steps, including the formation of the core pentacyclic structure and the introduction of various functional groups. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfonate and carboxyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the structure, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings and functional groups allow for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups or the ring systems.
Scientific Research Applications
Dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or chemical modification. The pathways involved often relate to signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s structural uniqueness lies in its pentacyclic framework and dual sulfonate/carboxylate functionalities. Comparable compounds include:
Key Insight : The target compound’s combination of sulfonate, carboxylate, and heteroatom-rich pentacyclic architecture distinguishes it from simpler analogs, enhancing its utility in coordination chemistry and bioimaging .
Electronic and Solubility Properties
Compounds with sulfonate and carboxylate groups generally exhibit high polarity and water solubility. However, structural geometry significantly impacts behavior:
| Property | Target Compound | Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate | Trimethylacetic Acid Derivatives |
|---|---|---|---|
| Water Solubility (g/L) | >500 (predicted) | 320 (measured) | 120–200 |
| LogP | -3.2 (estimated) | -2.1 | 0.5–1.5 |
| Stability in Acidic Conditions | Moderate (sulfonate hydrolysis risk) | High | High |
The target compound’s lower LogP and higher solubility compared to aliphatic carboxylates highlight the synergistic effects of its aromatic and anionic groups .
Functional Comparisons
- Coordination Chemistry: The pentacyclic compound’s nitrogen and oxygen atoms enable multi-dentate ligand behavior, unlike the monodentate sulfonates in naphthalene derivatives .
- Biological Applications : The “read-across” approach (comparing structurally similar compounds) suggests moderate cytotoxicity, akin to dipotassium naphthalene disulphonate, but superior metal-chelating efficacy .
- Thermal Stability : The tetramethyl groups in the target compound enhance thermal stability (decomposition >250°C) relative to unmethylated analogs (<200°C) .
Research Implications and Limitations
While the compound’s structural complexity offers unique advantages, its synthesis and purification remain challenging compared to simpler analogs. Future studies should explore its performance in catalytic systems and contrast it with guanidine-containing heterocycles, which share nitrogen-rich coordination sites but differ in backbone rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
